Julichrome Q6 glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

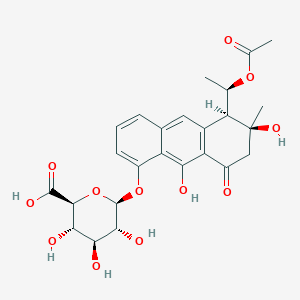

Julichrome Q6 glucuronide is a natural product found in Streptomyces with data available.

Análisis De Reacciones Químicas

Radical Scavenging Mechanism

Julichrome Q6 glucuronide demonstrates potent antioxidant activity via hydrogen atom transfer (HAT):

-

ED₅₀ : 18 µM in DPPH assays, comparable to α-tocopherol (16 µM) .

-

The phenolic hydroxyl groups on the julichrome core donate hydrogen atoms to neutralize free radicals .

-

The glucuronide moiety does not directly participate in scavenging but modulates solubility and bioavailability .

Glucuronidation

-

Catalyst : UDP-glucuronosyltransferases (UGTs) mediate the transfer of glucuronic acid from UDP-glucuronic acid to the julichrome aglycone .

-

Mechanism : A serine hydrolase-like catalytic process involving nucleophilic attack by a conserved histidine residue .

Hydrolysis

-

β-Glucuronidase Cleavage : The glucuronide bond is hydrolyzed under acidic conditions (pH 4.5–6.0) using enzymes like limpet (Patella vulgata) β-glucuronidase .

-

Optimal Conditions :

Parameter Optimal Range Temperature 55–65°C Incubation Time 120 minutes Enzyme Concentration 10–50 kU/mL

Stability and Degradation

-

pH Sensitivity : Stable at neutral pH but undergoes hydrolysis under acidic conditions (e.g., in lysosomes) .

-

Thermal Degradation : Prolonged exposure >65°C accelerates glucuronide bond cleavage .

-

Photodegradation : Susceptible to UV light due to the conjugated aromatic system in the julichrome core .

Synthetic Analogues and Modifications

While direct chemical synthesis of this compound is unreported, related glucuronides are synthesized via:

-

Glycosylation : Using glucuronate donors (e.g., trichloroacetimidates) with zinc bromide or BF₃·Et₂O catalysts .

-

Protection/Deprotection : Acetyl groups protect hydroxyl moieties during synthesis, followed by alkaline hydrolysis .

This compound represents a rare monomeric variant in the julichrome family, with applications in oxidative stress research. Its biosynthesis, enzymatic interactions, and stability profile underscore its potential as a model compound for studying microbial glucuronidation pathways.

Propiedades

Fórmula molecular |

C25H28O12 |

|---|---|

Peso molecular |

520.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-6,9-dihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H28O12/c1-9(35-10(2)26)17-12-7-11-5-4-6-14(15(11)18(28)16(12)13(27)8-25(17,3)34)36-24-21(31)19(29)20(30)22(37-24)23(32)33/h4-7,9,17,19-22,24,28-31,34H,8H2,1-3H3,(H,32,33)/t9-,17-,19+,20+,21-,22+,24-,25+/m1/s1 |

Clave InChI |

HMHKLPIPMGRQSG-SYYMLNSKSA-N |

SMILES isomérico |

C[C@H]([C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)OC(=O)C |

SMILES canónico |

CC(C1C2=C(C(=O)CC1(C)O)C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC(=O)C |

Sinónimos |

julichrome Q6 glucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.